molecular formula C18H14BrN3O3 B2486848 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105209-21-9

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2486848
CAS RN: 1105209-21-9
M. Wt: 400.232
InChI Key: SYTABWKLLVXGEN-UHFFFAOYSA-N
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Description

The compound "4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one" represents an interesting area of study due to its structural complexity and potential for various applications in chemical synthesis and possibly in materials science. It is part of a broader class of compounds known for exhibiting a wide range of biological and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from readily available precursors. For example, a study by Gabriele et al. (2006) described the synthesis of related benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, showcasing the complexity and creativity required in the synthetic routes for such molecules (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this class can be characterized using techniques such as X-ray crystallography. Fun et al. (2011) conducted a study on a related compound, revealing the planarity of certain molecular rings and the angles between them, highlighting the importance of molecular geometry in understanding the properties of these compounds (Fun et al., 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including but not limited to, N-H...O hydrogen bonding, which contributes to their structural stability and reactivity. The intermolecular interactions and hydrogen bonding patterns were detailed by Fun et al. (2011), providing insight into how these molecules might react under different conditions (Fun et al., 2011).

Scientific Research Applications

Synthesis of Novel Derivatives

  • A study conducted by Guguloth (2021) describes the synthesis of novel derivatives of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, which are related to the chemical structure . This synthesis involves a series of reactions, including protection and deprotection steps, characterized by various spectroscopic methods (Guguloth, 2021).

Halogen-Containing Derivatives Transformation

  • Le Falher et al. (2015) explored the preparation and transformation of halogen-containing 4H-pyrido[e][1,3]oxazin-4-ones, including those with bromophenyl substituents, into 1,2,4-oxadiazoles and 1,2,4-triazoles. This study showcases the potential of these compounds as synthons for future functionalization (Le Falher et al., 2015).

Antimicrobial Activities

  • Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives, highlighting the biological potential of compounds related to the chemical structure . This research underscores the possible application of these compounds in developing antimicrobial agents (Bektaş et al., 2007).

Synthesis for Biomedical Applications

  • Ryzhkova et al. (2020) explored the electrochemical synthesis of a compound structurally similar to the query chemical, emphasizing its potential in biomedical applications, particularly for regulating inflammatory diseases. This research indicates the therapeutic possibilities of these compounds (Ryzhkova et al., 2020).

Nematocidal Activity

  • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives, demonstrating significant nematocidal activity. This suggests the potential use of similar compounds in agricultural contexts, particularly in controlling nematode pests (Liu et al., 2022).

properties

IUPAC Name

4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-11-2-7-15-14(8-11)22(17(23)10-24-15)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTABWKLLVXGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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